Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate
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Overview
Description
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a benzoate ester linked to a methanethioylphenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the acyl group into the benzene ring, forming the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanethioylphenyl moiety, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the methanethioylphenyl group.
Methyl benzoate: Another ester with a methyl group instead of an ethyl group.
Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate: A closely related compound with dimethyl substitution on the phenyl ring.
Uniqueness
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C19H18O3S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-7-15(8-10-16)18(20)12-11-14-5-3-4-6-17(14)13-23/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
LTDMQZIFKVQBKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
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